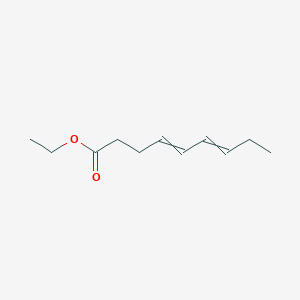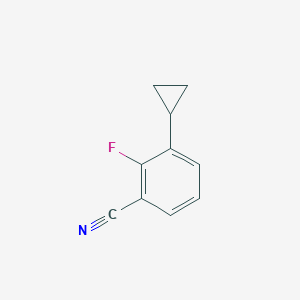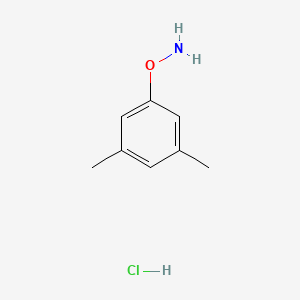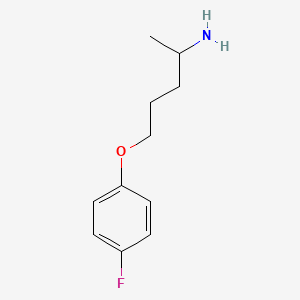
Ethyl (4Z,6E)-Nona-4,6-dienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (4Z,6E)-Nona-4,6-dienoate is an organic compound with the molecular formula C10H16O2. It is a type of ester, specifically a conjugated dienoic ester, which means it contains two double bonds separated by a single bond. This compound is used in various scientific research applications and has unique properties that make it valuable in different fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl (4Z,6E)-Nona-4,6-dienoate can be synthesized through several methods. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, which uses ethyl (E)- and (Z)-β-bromoacrylates . This method provides high stereoselectivity and yields the desired product with high purity.
Another method involves the use of Wittig olefination, which is a reaction between a phosphonium ylide and an aldehyde or ketone to form an alkene . This method is widely used for the synthesis of alkenes, including conjugated dienes like this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of palladium-catalyzed cross-coupling reactions is preferred due to its high efficiency and selectivity. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (4Z,6E)-Nona-4,6-dienoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated esters.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method for reducing double bonds.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions to form amides or other esters.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce saturated esters. Substitution reactions can lead to the formation of various derivatives, such as amides or different esters.
Applications De Recherche Scientifique
Ethyl (4Z,6E)-Nona-4,6-dienoate is used in various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: This compound is used in studies related to enzyme activity and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: this compound is used in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Ethyl (4Z,6E)-Nona-4,6-dienoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways and cellular processes. The molecular targets and pathways involved vary based on the specific context and application.
Comparaison Avec Des Composés Similaires
Ethyl (4Z,6E)-Nona-4,6-dienoate can be compared with other similar compounds, such as:
Ethyl (2E,4Z)-Hexa-2,4-dienoate: Another conjugated dienoic ester with different double bond positions.
Ethyl (2Z,4Z)-Hexa-2,4-dienoate: A similar compound with different stereochemistry.
Ethyl (4Z,6E,11E)-Hexadeca-4,6,11-trienoate: A trienoic ester with additional double bonds.
These compounds share similar chemical properties but differ in their specific structures and applications. This compound is unique due to its specific double bond positions and stereochemistry, which influence its reactivity and applications.
Propriétés
Formule moléculaire |
C11H18O2 |
|---|---|
Poids moléculaire |
182.26 g/mol |
Nom IUPAC |
ethyl nona-4,6-dienoate |
InChI |
InChI=1S/C11H18O2/c1-3-5-6-7-8-9-10-11(12)13-4-2/h5-8H,3-4,9-10H2,1-2H3 |
Clé InChI |
BEWOZTURZSORHA-UHFFFAOYSA-N |
SMILES canonique |
CCC=CC=CCCC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(Boc-amino)-4-[4'-(methylsulfonyl)-2-biphenylyl]butyric Acid](/img/structure/B13704275.png)


![13-methylheptacyclo[14.2.1.17,10.02,15.03,14.05,12.06,11]icosa-3,5(12),8,13,17-pentaen-4-amine](/img/structure/B13704289.png)





![2-Amino-8-methoxy-5,10-dihydrobenzo[g]quinazoline](/img/structure/B13704315.png)



